molecular formula C12H13BrO2 B573115 Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate CAS No. 1215205-50-7

Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate

Cat. No.: B573115
CAS No.: 1215205-50-7
M. Wt: 269.138
InChI Key: KCCISTCYYRKGFF-UHFFFAOYSA-N
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Description

Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate is an organic compound with the molecular formula C12H13BrO2 and a molecular weight of 269.14 g/mol . This compound is characterized by the presence of a bromophenyl group attached to a cyclopropane ring, which is further esterified with an ethyl group. It is commonly used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate typically involves the cyclopropanation of a suitable precursor, such as 4-bromophenylacetic acid, followed by esterification. One common method includes the reaction of 4-bromophenylacetic acid with diazomethane to form the cyclopropane ring, followed by esterification with ethanol in the presence of a strong acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for the addition of reagents and control of reaction conditions is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate has shown potential in medicinal chemistry due to its ability to inhibit certain enzymes involved in inflammatory processes.

  • Biological Activity :
    • Exhibits moderate inhibitory activity against leukotriene C4 synthase, which is significant in inflammatory responses.
    • Potential applications in treating conditions related to inflammation and other diseases.

Enzyme Interaction Studies

Research indicates that this compound interacts selectively with cytochrome P450 enzymes, particularly CYP1A2. This selectivity could be exploited in drug design to enhance metabolic stability or reduce adverse effects associated with drug metabolism.

Study on Anti-inflammatory Activity

A study investigated a series of cyclopropane derivatives, including this compound, for their anti-inflammatory properties. The findings suggested that the compound could serve as a lead structure for developing new anti-inflammatory agents:

  • Methodology :
    • In vitro assays were performed to evaluate the inhibitory effects on leukotriene synthesis.
    • Comparison with known anti-inflammatory drugs was made to assess relative potency.
  • Results :
    • The compound displayed promising results, warranting further investigation into its mechanism of action and therapeutic potential.

Study on Metabolic Pathways

Another research effort focused on the metabolic pathways influenced by this compound:

  • Objective : To understand how this compound affects drug metabolism via cytochrome P450 interactions.
  • Findings :
    • Identified as a substrate for CYP1A2, indicating potential implications for drug-drug interactions in therapeutic settings.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the cyclopropane ring can induce strain and affect the binding affinity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-bromophenyl)butanoate
  • Ethyl 2-bromo-2-cyclopropylacetate
  • Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate
  • Ethyl 2-(2-bromoacetyl)benzoate
  • Ethyl 2-(3-bromophenoxy)acetate
  • Ethyl 3-bromo-4-hydroxy-5-nitrobenzoate
  • Ethyl 2-(4-bromophenyl)-2-oxoacetate

Uniqueness

Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate is unique due to its combination of a bromophenyl group and a cyclopropane ring, which imparts distinct chemical reactivity and biological activity. The presence of the cyclopropane ring introduces strain, making it more reactive in certain chemical transformations compared to similar compounds.

Biological Activity

Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate is a cyclopropane derivative notable for its unique structure, which includes a bromophenyl group and an ethyl ester functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.

  • Molecular Formula : C₁₂H₁₃BrO₂
  • Molecular Weight : 241.14 g/mol
  • Solubility : Soluble in common organic solvents
  • Structure : Characterized by a cyclopropane ring and a para-bromophenyl substituent, which influences its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been observed to inhibit leukotriene C4 synthase, an enzyme involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases .
  • Cytochrome P450 Interaction : It has been identified as a substrate for the CYP1A2 enzyme, indicating selective interactions that could be leveraged in drug design .

Anti-inflammatory Potential

Research indicates that this compound exhibits moderate inhibitory activity against enzymes associated with inflammation. This property positions it as a candidate for further investigation in the context of inflammatory diseases .

Comparative Analysis with Similar Compounds

The following table summarizes structural similarities and unique features of compounds related to this compound:

Compound NameStructureSimilarity FactorUnique Features
Ethyl 2-(4-bromophenyl)cyclopropanecarboxylateStructure0.96Different position of bromine
Ethyl 2-(3-bromophenyl)butanoic acidStructure0.96Longer carbon chain
Ethyl 2-(3-bromophenyl)-2-methylpropanoic acidStructure0.94Contains additional methyl group
Ethyl 1-(2-bromophenyl)cyclopropanecarboxylic acidStructure0.92Bromine at different position

These compounds illustrate how variations in substitution patterns can significantly affect biological activity and reactivity.

Case Studies and Research Findings

While direct case studies on this compound are sparse, its structural relatives have been investigated extensively:

  • A study on brominated compounds revealed that certain derivatives exhibited cytotoxic effects against human cancer cell lines such as HeLa and A549, with notable IC50 values indicating effective inhibition of cell growth .
  • Further investigations into the mechanisms of action for these compounds highlighted their ability to disrupt cellular signaling pathways critical for cancer cell survival and proliferation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate and its derivatives?

  • Methodological Answer : Two primary routes are documented:

  • Amination of Cyclohexenone Precursors : A cyclohexenone derivative (e.g., ethyl 6-(4-bromophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate) is refluxed with ammonium acetate in glacial acetic acid for 6 hours. The product is purified via recrystallization from ethanol .
  • Cyclopropane Ring Formation : Reacting 4-bromobenzaldehyde oxime with cyclopropanecarbonyl chloride in tetrahydrofuran (THF) and triethylamine yields cyclopropane derivatives. Single crystals are grown via slow evaporation from ethanol .
  • Michael Addition : Ethyl acetoacetate undergoes base-catalyzed (e.g., 10% NaOH) addition to chalcones (e.g., (2E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one) in absolute alcohol under reflux for 8 hours .

Q. Which analytical techniques are used to characterize this compound?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : Determines molecular conformation (e.g., screw-boat, envelope, or half-chair cyclohexene rings) and hydrogen-bonding networks (e.g., N–H···O interactions stabilizing crystal packing) .
  • Reverse-Phase HPLC (RP-HPLC) : Validated methods (e.g., C18 columns, methanol-water mobile phases) assess compound stability and metabolite detection in biological matrices, with retention times and peak purity as key parameters .

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes in synthesizing cyclopropane derivatives?

  • Methodological Answer :

  • Solvent and Catalyst Selection : Polar aprotic solvents (e.g., THF) with bases like triethylamine favor cyclopropane formation via nucleophilic acyl substitution .
  • Temperature Control : Prolonged reflux (6–8 hours) ensures complete amination or Michael addition, while rapid cooling minimizes byproduct formation .
  • Chiral Auxiliaries : Enantioselective synthesis may require chiral catalysts (e.g., asymmetric cyclopropanation catalysts), though this specific compound’s stereochemistry is not explicitly reported in the provided evidence.

Q. How are crystallographic disorders resolved in this compound derivatives?

  • Methodological Answer :

  • Occupancy Refinement : In cases of disorder (e.g., split positions for 4-chlorophenyl or ethyl groups), crystallographers model partial occupancies (e.g., 68.4%:31.6%) using software like SHELXL. Hydrogen atoms are placed geometrically or via difference maps and refined with riding models .
  • Conformational Analysis : Puckering parameters (Q, θ, φ) quantify ring distortions, distinguishing envelope (Q = 0.477 Å, θ = 57.3°) vs. screw-boat (Q = 0.579 Å, θ = 112°) conformations .

Q. What strategies optimize RP-HPLC methods for detecting metabolites of cyclopropane derivatives?

  • Methodological Answer :

  • Column Selection : C18 columns with 5 µm particle size and 250 mm length improve resolution for polar metabolites.
  • Mobile Phase Optimization : Gradients of methanol:water (e.g., 70:30 to 90:10 over 20 minutes) enhance peak separation. Validation includes linearity (R² > 0.99), precision (%RSD < 2%), and LOD/LOQ determination .

Q. How do substituents on the phenyl ring affect cyclopropane ring stability?

  • Methodological Answer :

  • Steric and Electronic Effects : Bulky groups (e.g., 4-bromophenyl) increase torsional strain, leading to distorted conformations (dihedral angles of 76.4–89.9° between aryl rings). Electron-withdrawing substituents (e.g., -Br) stabilize the cyclopropane ring via resonance effects .
  • Hydrogen Bonding : Intermolecular N–H···O bonds (2.8–3.0 Å) mitigate strain by stabilizing crystal lattices, as observed in aminated derivatives .

Properties

IUPAC Name

ethyl 1-(4-bromophenyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO2/c1-2-15-11(14)12(7-8-12)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCISTCYYRKGFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681972
Record name Ethyl 1-(4-bromophenyl)cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215205-50-7
Record name Ethyl 1-(4-bromophenyl)cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-(4-Bromo-phenyl)-cyclopropanecarboxylic acid (5 g, 20.7 mmol) in EtOH (50 mL) was treated with sulfuric acid (2 mL), and the reaction was stirred at 75° C. for 1 hour. The mixture was worked up to give the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

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